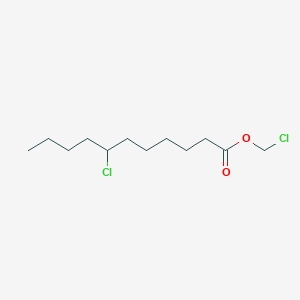
1,3-Di-tert-butyl-1,1,3,3-tetramethyldisilatellurane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(tert-butyldimethylsilyl) telluride is an organotellurium compound characterized by the presence of two tert-butyldimethylsilyl groups attached to a tellurium atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(tert-butyldimethylsilyl) telluride typically involves the reaction of tellurium with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The use of imidazole facilitates the formation of the silylating agent, which then reacts with tellurium to form the desired compound .
Industrial Production Methods
While specific industrial production methods for bis(tert-butyldimethylsilyl) telluride are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Bis(tert-butyldimethylsilyl) telluride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: It can be reduced to elemental tellurium under specific conditions.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tellurium dioxide derivatives, while reduction reactions can produce elemental tellurium.
科学的研究の応用
Bis(tert-butyldimethylsilyl) telluride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Materials Science: The compound is explored for its potential in the development of semiconductor materials and nanostructures.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in medicinal chemistry.
作用機序
The mechanism of action of bis(tert-butyldimethylsilyl) telluride involves its ability to undergo various chemical transformations. The tert-butyldimethylsilyl groups provide steric protection, making the tellurium atom less reactive under certain conditions. This allows for selective reactions to occur, which can be exploited in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
Bis(trimethylsilyl) telluride: Similar in structure but with trimethylsilyl groups instead of tert-butyldimethylsilyl groups.
Bis(tert-butyldiphenylsilyl) telluride: Contains tert-butyldiphenylsilyl groups, offering different steric and electronic properties.
Bis(triisopropylsilyl) telluride: Features triisopropylsilyl groups, providing increased steric hindrance.
Uniqueness
Bis(tert-butyldimethylsilyl) telluride is unique due to the specific steric and electronic effects imparted by the tert-butyldimethylsilyl groups. These effects influence the compound’s reactivity and stability, making it suitable for selective reactions and specialized applications in various fields.
特性
CAS番号 |
80594-86-1 |
|---|---|
分子式 |
C12H30Si2Te |
分子量 |
358.1 g/mol |
IUPAC名 |
tert-butyl-[tert-butyl(dimethyl)silyl]tellanyl-dimethylsilane |
InChI |
InChI=1S/C12H30Si2Te/c1-11(2,3)13(7,8)15-14(9,10)12(4,5)6/h1-10H3 |
InChIキー |
CAVAEBYVTLUQIF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)[Te][Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)

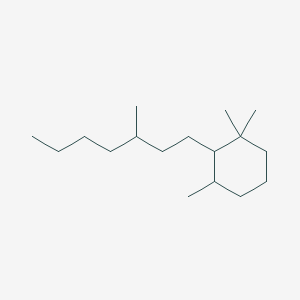
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
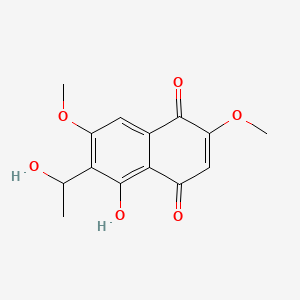

![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/structure/B14419664.png)
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
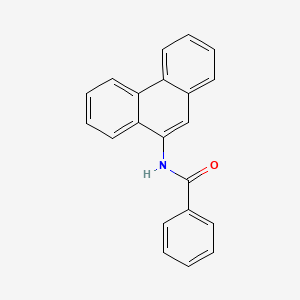
![4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione](/img/structure/B14419673.png)
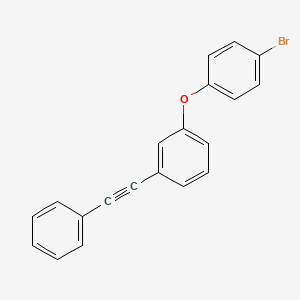
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]](/img/structure/B14419679.png)
